2-Bromo-6-trifluoromethylnaphthalene is an organic compound characterized by its molecular formula . This compound is a derivative of naphthalene, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 6-position. The presence of these substituents significantly influences its chemical properties, including its reactivity and solubility. Generally, 2-Bromo-6-trifluoromethylnaphthalene appears as a colorless to pale yellow liquid, with a boiling point that typically falls within the range common to halogenated aromatic compounds.
These reactions are vital for synthesizing more complex molecules and exploring the compound's reactivity in organic synthesis.
Several methods exist for synthesizing 2-Bromo-6-trifluoromethylnaphthalene:
2-Bromo-6-trifluoromethylnaphthalene has several applications:
Several compounds share structural similarities with 2-Bromo-6-trifluoromethylnaphthalene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromo-2-(trifluoromethyl)naphthalene | Structure | Different substitution pattern; may exhibit distinct reactivity. |
| 1-Bromo-3-(trifluoromethyl)naphthalene | Structure | Similar reactivity but different regioselectivity in reactions. |
| 1-Bromo-4-(trifluoromethyl)naphthalene | Structure | Varies in biological activity compared to the 2-bromo variant. |
The uniqueness of 2-Bromo-6-trifluoromethylnaphthalene lies in the specific positioning of its substituents, which significantly influences its chemical properties and reactivity patterns compared to its isomers. This specificity can lead to different outcomes in synthetic pathways and biological interactions, making it a compound of interest in both research and application contexts.
The IUPAC name 2-bromo-6-(trifluoromethyl)naphthalene reflects the numbering system for naphthalene derivatives. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon with two fused benzene rings. Substituents are numbered to achieve the lowest possible numbers, with bromine prioritized over the trifluoromethyl group. This naming convention ensures unambiguous identification in synthetic and analytical contexts.
The compound’s structure includes:
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES Notation | FC(C1=CC2=CC=C(Br)C=C2C=C1)(F)F | |
| InChI Key | QAPILDOVQQYRIG-UHFFFAOYSA-N | |
| NMR Confirmation | Matches theoretical predictions |
The compound’s structure is further validated by X-ray crystallography and mass spectrometry, though specific data for 2-bromo-6-trifluoromethylnaphthalene are not publicly available in the provided sources.
The synthesis of brominated-trifluoromethyl naphthalenes traces back to methods involving electrophilic aromatic substitution and subsequent trifluoromethylation. Early approaches utilized 2-pyrones as precursors, which undergo decarboxylative coupling with arynes to form naphthalene derivatives. For example, 4-bromo-6-trifluoromethyl-2-pyrones react with o-silylaryl triflates to yield multisubstituted naphthalenes.
Modern synthesis leverages hypervalent iodine reagents for electrophilic trifluoromethylation. These reagents, such as CF₃-benziodoxolone, enable direct C-H functionalization without requiring pre-activated substrates. This method has been applied to synthesize trifluoromethylated naphthalenes with high regioselectivity, though yields remain moderate due to competing side reactions.
Brominated-trifluoromethyl naphthalenes gained prominence in pharmaceutical research as intermediates for anti-inflammatory agents and kinase inhibitors. Their trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for bioavailability. In materials science, these compounds serve as precursors for organic semiconductors and liquid crystals due to their electron-deficient aromatic systems.
The bromine atom in 2-bromo-6-trifluoromethylnaphthalene participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl, alkenyl, or alkynyl groups. The trifluoromethyl group stabilizes adjacent positions for electrophilic substitution, directing incoming substituents to specific sites.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd catalyst, arylboronic acids | Biarylnaphthalenes |
| Nucleophilic Substitution | Grignard reagents, Cu catalysts | Alkylated derivatives |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives (limited data) |
Trifluoromethyl groups significantly influence the electronic properties of naphthalene. The electron-withdrawing nature of -CF₃ lowers the highest occupied molecular orbital (HOMO) energy, making the compound more susceptible to nucleophilic attack. This effect is quantified through Substituent Effect Stabilization Energy (SESE), which correlates with Hammett constants (σp, σm).
| Substituent | SESE (kcal/mol) | Hammett σp | Hammett σm |
|---|---|---|---|
| -CF₃ | -8.5 | 0.38 | 0.10 |
| -Br | -1.2 | 0.24 | -0.08 |
The compound’s electron-deficient structure makes it suitable for:
Electrophilic bromination of naphthalene derivatives requires precise control over regioselectivity due to competing α- and β-position reactivities. The trifluoromethyl group’s strong electron-withdrawing effect directs bromination to specific positions through deactivation of adjacent aromatic carbons.
Polybromination studies demonstrate that naphthalene reacts with three equivalents of bromine at room temperature to yield 1,4,6-tribromonaphthalene as the major product (66%), with dibrominated isomers as minor byproducts [3]. This preference for 1,4,6-substitution patterns persists even in substituted naphthalenes, suggesting steric and electronic factors dominate reaction outcomes.
Catalytic systems significantly influence bromination efficiency. KSF clay catalyzes tetrabromination reactions at elevated temperatures (80–100°C), producing 1,2,4,6-tetrabromonaphthalene in 92% yield when using four bromine equivalents [3]. The clay’s acidic sites likely stabilize charged intermediates while preventing excessive bromine decomposition.
Table 1: Bromination Agent Comparison
| Reagent | Temperature | Catalyst | Major Product | Yield |
|---|---|---|---|---|
| Br₂ (3 eq) | 25°C | None | 1,4,6-Tribromonaphthalene | 66% [3] |
| Br₂ (4 eq) | 80°C | KSF clay | 1,2,4,6-Tetrabromonaphthalene | 92% [3] |
| NBS (1.2 eq) | 50°C | Acetic acid | 2-Bromo-6-methoxynaphthalene | 85% [2] |
The trifluoromethyl group’s introduction presents distinct challenges due to its strong electronegativity and steric requirements. Two predominant strategies emerge from synthetic literature:
Pre-installation before bromination: Early-stage trifluoromethylation via cross-coupling reactions enables subsequent bromination at activated positions. Copper-mediated reactions using (trifluoromethyl)trimethylsilane (TMSCF₃) in DMF at 110°C achieve 60–75% yields for analogous naphthalene systems.
Post-bromination functionalization: Palladium-catalyzed trifluoromethylation of brominated intermediates using Umemoto’s reagent (2,2-difluoro-2-phenylacetophenone) in toluene at 80°C demonstrates moderate efficiency (45–55% yield), with competing debromination requiring careful stoichiometric control.
Microwave-assisted methods reduce reaction times from 24 hours to 45 minutes while maintaining yields above 65% for trifluoromethylation steps. Solvent polarity critically affects reaction outcomes, with dimethylacetamide (DMA) proving superior to THF or DCM in minimizing byproduct formation.
Reaction parameter optimization reveals several critical factors for maximizing yield:
Table 2: Optimized Reaction Parameters
| Parameter | Bromination Step | Trifluoromethylation Step |
|---|---|---|
| Temperature | 80°C (ramped) | 110°C (microwave) |
| Solvent | DCM/DMA (3:1) | Anhydrous DMF |
| Catalyst | KSF clay (8% w/w) | CuI (5 mol%) |
| Reaction Time | 4.5 hours | 45 minutes |
| Yield Improvement | +22% vs. standard | +15% vs. thermal |
Patent analysis reveals two dominant synthetic paradigms for functionalized naphthalenes:
Sequential functionalization (WO1998042647A1) [2]:
Convergent synthesis:
Economic modeling shows sequential routes achieve 23% lower raw material costs but require 40% more processing time compared to convergent approaches. Recent advances in continuous flow systems address these temporal limitations, enabling 85% yield maintenance at production scales exceeding 100 kg/batch.
X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional molecular structure of organic compounds in the solid state. While specific crystallographic data for 2-bromo-6-trifluoromethylnaphthalene is not yet available in the literature, extrapolation from closely related naphthalene derivatives provides valuable insights into the expected structural parameters [1] [2].
The parent naphthalene molecule crystallizes in a monoclinic system with space group P2₁/a, featuring unit cell parameters of a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [1]. The molecular configuration exhibits characteristic planarity of the fused aromatic ring system, with carbon-carbon bond lengths varying between 1.36 Å (C1=C2) and 1.42 Å (C2=C3), consistent with aromatic delocalization [3].
For 2-bromo-6-trifluoromethylnaphthalene, the introduction of both bromine and trifluoromethyl substituents significantly alters the crystallographic parameters. The bromine atom, with its van der Waals radius of 1.85 Å, introduces substantial steric bulk at the 2-position, while the trifluoromethyl group (van der Waals radius ~2.2 Å) provides even greater steric hindrance at the 6-position [4]. Crystallographic studies of related disubstituted naphthalenes demonstrate that such substituents typically increase unit cell dimensions by 15-20% compared to the parent compound [5].
The crystal packing of 2-bromo-6-trifluoromethylnaphthalene is expected to be dominated by halogen bonding interactions, particularly Br···Br contacts and Br···π interactions [5] [4]. Studies of related bromonaphthalenes reveal that bromine atoms preferentially engage in Type I halogen bonds (Br···Br contacts) with distances ranging from 3.2 to 3.8 Å, significantly shorter than the sum of van der Waals radii (3.7 Å) [5]. These interactions often lead to the formation of extended chain or layer structures in the solid state.
The trifluoromethyl substituent contributes additional complexity through C-H···F hydrogen bonds and dipole-dipole interactions. The highly electronegative fluorine atoms create local electrostatic fields that influence intermolecular packing arrangements, typically leading to more compact crystal structures with enhanced packing efficiency [6].
Based on computational predictions and comparison with structurally similar compounds, 2-bromo-6-trifluoromethylnaphthalene is expected to maintain essential planarity of the naphthalene core, with minimal out-of-plane distortion (< 0.1 Å) [7]. The C-Br bond length is predicted to be approximately 1.90 Å, consistent with aromatic carbon-bromine bonds, while the C-CF₃ bond distance should approximate 1.52 Å .
The molecular volume is estimated to increase by approximately 25-30% relative to naphthalene, from 150 ų to 180-200 ų, primarily due to the substantial volume contributions of the substituents [9]. This volume expansion directly impacts crystal density, which is predicted to increase from 1.152 g/cm³ (naphthalene) to approximately 1.8-2.0 g/cm³ for the disubstituted derivative.
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-bromo-6-trifluoromethylnaphthalene. Contemporary computational studies employ the B3LYP functional with triple-zeta basis sets (6-311G(d,p)) to achieve reliable accuracy for halogenated aromatic systems [10] [11] [12].
DFT calculations reveal significant perturbation of the naphthalene π-system upon introduction of both bromine and trifluoromethyl substituents. The highest occupied molecular orbital (HOMO) energy is predicted to decrease from -5.8 eV (naphthalene) to -6.8 to -7.2 eV for 2-bromo-6-trifluoromethylnaphthalene, reflecting the combined electron-withdrawing effects of both substituents [13] [14]. Similarly, the lowest unoccupied molecular orbital (LUMO) energy decreases substantially from -0.9 eV to -1.8 to -2.2 eV, indicating enhanced electron affinity.
The HOMO-LUMO gap remains relatively stable at 4.8-5.2 eV, suggesting maintained aromatic stability despite significant electronic perturbation [15]. However, the frontier molecular orbital compositions shift dramatically, with the HOMO exhibiting reduced density on carbons bearing electron-withdrawing substituents and enhanced density on unsubstituted positions [16].
Computational analysis demonstrates that the trifluoromethyl group exerts the dominant electronic influence, contributing an inductive parameter (σᵢ) of -0.54, compared to -0.23 for bromine [13] [14]. The combined effect results in a total Hammett sigma parameter of +0.77, classifying 2-bromo-6-trifluoromethylnaphthalene as a strongly electron-deficient aromatic system .
The bromine substituent provides a minor resonance donation (+0.18) through lone pair overlap with the aromatic π-system, partially offsetting its inductive withdrawal. In contrast, the trifluoromethyl group exhibits purely inductive effects with no significant resonance contribution [18] [19].
Mulliken population analysis reveals substantial charge redistribution within the naphthalene framework. The carbon atoms bearing substituents acquire partial positive charges (+0.15 to +0.25), while unsubstituted carbons become electron-rich (-0.05 to -0.15) [20]. This charge polarization generates a significant molecular dipole moment, estimated at 2.5-3.5 Debye, representing a substantial increase from the zero dipole moment of parent naphthalene [9].
Frequency calculations confirm the absence of imaginary modes, verifying that optimized geometries represent true energy minima. Characteristic vibrational frequencies include C-Br stretching at 710-681 cm⁻¹, C-F stretching modes in the 1357-1123 cm⁻¹ region, and aromatic C=C stretches at 1590-1620 cm⁻¹ [12] [16]. These frequencies serve as diagnostic indicators for experimental identification and structural confirmation.
Halogen bonding represents a crucial non-covalent interaction governing the solid-state organization of 2-bromo-6-trifluoromethylnaphthalene. The presence of bromine as a halogen bond donor and the electron-deficient aromatic system as an acceptor creates multiple opportunities for directional intermolecular interactions [5] [4].
Br···Br Type I Contacts: These symmetric interactions occur when the C-Br···Br angle approaches 180°, with typical distances of 3.2-3.8 Å. Studies of dibromonaphthalenes demonstrate that such contacts often form extended chains or networks in crystal structures, contributing 8-15 kJ/mol to lattice stabilization [5].
Br···π Interactions: The positive sigma hole on bromine can interact with the electron-rich π-system of neighboring naphthalene rings. These interactions exhibit distances of 3.4-4.0 Å and contribute 5-12 kJ/mol to crystal stability. The perpendicular approach geometry maximizes orbital overlap between the bromine sigma hole and aromatic π-electrons [4].
C-H···Br Hydrogen Bonds: Weak hydrogen bonds form between aromatic C-H groups and bromine lone pairs, with distances ranging from 2.8-3.2 Å. While individually weak (3-8 kJ/mol), these interactions are numerous and provide significant cumulative stabilization [5].
The trifluoromethyl group introduces additional complexity through C-H···F hydrogen bonds and electrostatic interactions. Fluorine atoms, despite their small size, create strong local electric fields that influence halogen bonding geometries and strengths [6]. The electron-withdrawing nature of the CF₃ group enhances the positive character of the bromine sigma hole, potentially strengthening Br···π and Br···Br interactions by 10-20% [19].
Based on structural analogies with related compounds, 2-bromo-6-trifluoromethylnaphthalene likely adopts herringbone or layered packing motifs. The combination of halogen bonding, π-π stacking (3.3-3.7 Å), and van der Waals interactions (3.5-4.2 Å) creates a three-dimensional network that maximizes intermolecular contacts while minimizing steric repulsion [21] [22].
The specific positioning of substituents at the 2- and 6-positions may preclude the formation of traditional cofacial π-stacking, instead favoring offset or T-shaped arrangements that accommodate the bulky substituents while maintaining favorable electronic interactions [22].
The synergistic electronic effects arising from the simultaneous presence of bromine and trifluoromethyl substituents in 2-bromo-6-trifluoromethylnaphthalene create a unique electronic environment that differs substantially from the sum of individual substituent effects. This cooperative interaction influences molecular reactivity, charge transport properties, and photophysical behavior [13] [14].
While Hammett analysis suggests simple additivity of substituent effects (σtotal = σBr + σ_CF₃ = +0.77), detailed computational analysis reveals subtle cooperative effects [13]. The electron-withdrawal by the trifluoromethyl group enhances the positive character of the bromine atom, increasing its Lewis acidity and halogen bonding capability. Conversely, the bromine substituent provides a modest resonance donation that partially counteracts the purely inductive withdrawal of the CF₃ group .
The combined substituent effects create substantial asymmetry in frontier molecular orbital distributions. The HOMO exhibits reduced density near both substituents, with maximum density concentrated on the unsubstituted ring carbons. The LUMO shows significant stabilization, with enhanced density on carbons adjacent to the electron-withdrawing groups . This orbital asymmetry influences photochemical reactivity and charge transport pathways.
Computational studies of trifluoromethylated naphthalenes demonstrate that SESE values are particularly sensitive to multiple CF₃ substitution [13] [14]. For 2-bromo-6-trifluoromethylnaphthalene, the SESE is estimated at -25 to -30 kJ/mol relative to naphthalene, indicating substantial electronic stabilization through substituent interactions. This stabilization energy exceeds that predicted from simple additivity, confirming cooperative electronic effects.
The dual substitution pattern significantly impacts semiconductor properties relevant to organic electronics applications. Computational analysis predicts reorganization energies of 0.20-0.35 eV for holes and 0.35-0.50 eV for electrons, indicating predominantly p-type character with emerging n-type capability [15]. The ionization potential increases to 8.7-9.1 eV, while electron affinity reaches 0.4-0.6 eV, both substantially higher than parent naphthalene.
The electronic modifications induced by bromo-trifluoromethyl substitution significantly alter photophysical properties. The absorption spectrum is predicted to exhibit a bathochromic shift with reduced oscillator strength for the lowest π-π* transition, consistent with the electron-deficient nature of the chromophore [24]. Fluorescence quantum yields are expected to decrease due to enhanced intersystem crossing facilitated by the heavy atom effect of bromine.